Cas no 262433-02-3 (4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester)

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester
- Carbamic acid,N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-,1,1-dimethy...
- Carbamic acid,N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-,1,1-dimethylethyl ester
- tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- tert-butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- J-016344
- HTNAUNFQAMHASO-UHFFFAOYSA-N
- tert-Butyl(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- BS-18924
- AKOS015960155
- tert-butyl N-[2-methoxy-4-(4,4,5 ,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- 262433-02-3
- CS-0168737
- SB83298
- SY279689
- 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid pinacol ester, AldrichCPR
- MFCD08458201
- 4-(tert-butoxycarbonylamino)-3-methoxyphenyl-boronic acid pinacol ester
- F20476
- A877297
- 4-(Boc-amino)-3-methoxyphenylboronic Acid Pinacol Ester
- Carbamic acid, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
- SCHEMBL65967
- C18H28BNO5
- tert-butyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
- DTXSID10590361
- 4-Boc-amino-3-methoxyphenylboronic acid pinacol ester
- tert-butyl N-[2-methoxy-4-(4, 4, 5, 5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)phenyl]carbamate
- N-[2-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]CARBAMIC ACID TERT-BUTYL ESTER
- XH0378
- 1-(Boc-amino)-2-methoxy-benzene-4-boronic Acid Pinacol Ester
- 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester
-
- MDL: MFCD08458201
- Inchi: InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-13-10-9-12(11-14(13)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21)
- InChI Key: HTNAUNFQAMHASO-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NC1=C(OC)C=C(B2OC(C)(C(C)(O2)C)C)C=C1)=O)C
Computed Properties
- Exact Mass: 349.20600
- Monoisotopic Mass: 349.2060532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 66.02000
- LogP: 3.41440
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Security Information
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239377-100mg |
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
262433-02-3 | 98% | 100mg |
¥89 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239377-1g |
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
262433-02-3 | 98% | 1g |
¥218 | 2023-04-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310944A-1g |
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester, |
262433-02-3 | 1g |
¥1805.00 | 2023-09-05 | ||
Apollo Scientific | OR361602-1g |
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester |
262433-02-3 | 98% | 1g |
£24.00 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169133-1g |
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid pinacol ester |
262433-02-3 | 1g |
¥467.00 | 2021-05-24 | ||
TRC | B809985-100mg |
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester |
262433-02-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
abcr | AB175546-25 g |
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester; . |
262433-02-3 | 25g |
€755.80 | 2023-05-07 | ||
Alichem | A019109519-10g |
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
262433-02-3 | 95% | 10g |
$264.60 | 2023-09-02 | |
Fluorochem | 219134-5g |
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
262433-02-3 | 95% | 5g |
£98.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1223367-5g |
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
262433-02-3 | 95% | 5g |
$450 | 2024-06-03 |
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Related Literature
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester
Introduction to 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester (CAS No. 262433-02-3)
The compound 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester, identified by its CAS number 262433-02-3, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a pinacol ester moiety enhances its versatility, making it an indispensable tool in the synthesis of complex molecules, especially in medicinal chemistry.
In recent years, the demand for high-quality intermediates in drug discovery has surged, driven by the need for more efficient and scalable synthetic routes. The 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester stands out due to its robustness and compatibility with a wide range of reaction conditions. Its application in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents, underscores its importance. For instance, recent studies have highlighted its role in the preparation of kinase inhibitors, where precise control over regioselectivity and yield is critical.
The Boc-protected amino group in this compound serves as a crucial handle for further functionalization, allowing chemists to introduce additional modifications without premature deprotection. This feature is particularly advantageous in multi-step syntheses where orthogonal reactions are required. Moreover, the 3-methoxyphenyl scaffold provides a lipophilic character that can be beneficial for improving the pharmacokinetic properties of drug candidates. This combination of features makes it a preferred choice for medicinal chemists aiming to optimize their synthetic pathways.
Recent advancements in boronic acid chemistry have further solidified the significance of this compound. For example, modifications in boronic ester stability have enabled longer reaction times and higher yields in cross-coupling reactions. The pinacol ester form, in particular, is known for its excellent stability under various conditions, including aqueous media, which broadens its applicability. This stability is attributed to the chelating effect of the pinacolato ligand, which minimizes unwanted side reactions such as oxidation or hydrolysis.
The pharmaceutical industry has been leveraging these properties to develop novel therapeutic agents. A notable example is the synthesis of antiviral compounds where biaryl structures play a pivotal role. The ability to efficiently construct these structures using 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester has accelerated several drug development programs. Additionally, its use in the preparation of fluorescent probes for biological imaging underscores its versatility beyond traditional pharmaceutical applications.
In conclusion, the compound 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester (CAS No. 262433-02-3) represents a significant advancement in synthetic chemistry. Its unique structural features and reactivity make it an invaluable asset in both academic research and industrial applications. As methodologies continue to evolve, this compound will likely remain at the forefront of boronic acid-based synthetic strategies, contributing to the discovery and development of new medicines.
262433-02-3 (4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester) Related Products
- 331821-10-4(5-Bromo-3-chloro-2-hydroxy Acetophenone)
- 100121-90-2(4-Chloro-2-propylquinoline)
- 2227804-04-6(2-(3R)-3-aminobutyl-5-(diethylamino)phenol)
- 2228215-54-9(3-(2-bromo-3-fluorophenyl)-2,2-difluoropropan-1-amine)
- 1401666-07-6([(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester)
- 1805303-16-5(Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyridine-3-carboxylate)
- 1555718-48-3(1-(1,3-dimethylbutyl)piperazine dihydrochloride)
- 1213180-96-1(D-Phenylalanine, 4-bromo-2-fluoro-, methyl ester)
- 2167476-23-3(2-bromobutyl 4-oxopentanoate)
- 1503266-92-9(3,5-dichloropyridine-2-carbothioamide)
